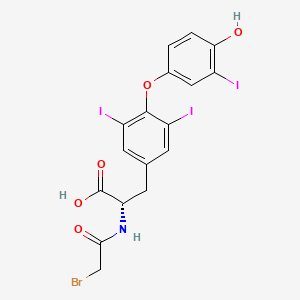

N-bromoacetyl-3,3',5-triiodothyronine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-bromoacetyl-3,3’,5-triiodothyronine is a synthetic derivative of the thyroid hormone 3,3’,5-triiodothyronine. This compound is primarily used in scientific research for affinity labeling of thyroid hormone receptors. Its structure includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule, which enhances its reactivity and specificity in biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-bromoacetyl-3,3’,5-triiodothyronine is synthesized through a one-step bromacetylation reaction. The process involves refluxing a solution of 3,3’,5-triiodothyronine and bromoacetyl bromide in ethyl acetate. The reaction time is optimized based on the amount of hormone processed. The resulting product is then purified using high-speed counter-current chromatography, yielding a pure compound as confirmed by high-performance liquid chromatography and thin-layer chromatography .

Industrial Production Methods: While specific industrial production methods for N-bromoacetyl-3,3’,5-triiodothyronine are not widely documented, the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoacetyl group in BrAcT3 undergoes nucleophilic substitution reactions, particularly with sulfhydryl (-SH) or amino (-NH2) groups in proteins. This reactivity is central to its use in affinity labeling and enzyme inactivation studies .

Key Reaction Pathways

Affinity Labeling of Thyroid Hormone-Binding Proteins

BrAcT3 covalently labels proteins involved in thyroid hormone transport and metabolism:

Experimental Findings

-

Nuclear Thyroid Hormone Receptors : BrAcT3 binds to a 56 kDa nuclear receptor protein, confirmed by SDS-PAGE and high-performance liquid chromatography (HPLC). Labeling is blocked by excess T3 or T4, indicating specificity .

-

Membrane Transporters : Inhibits T3 uptake in rat hepatocytes by alkylating the T3 membrane carrier, reducing Vmax by 54% without altering Km .

-

Mitochondrial Proteins : Labels a 32 kDa protein (p32) in rat brain microsomes, though this protein is unrelated to deiodinase activity .

Enzyme Inactivation via Alkylation

BrAcT3 irreversibly inhibits enzymes involved in thyroid hormone metabolism:

Mechanism of Inactivation

-

Type III Iodothyronine Deiodinase (ID-III) :

-

Creatine Kinase (CK) Isoenzymes :

Inactivation Efficiency

| Enzyme | Inhibition (%) | Conditions | Reference |

|---|---|---|---|

| ID-III | 95% | 1.3 μM BrAcT3, 2 h incubation | |

| Mi-CK | >80% | 10 nM BrAcT3, 30 min incubation |

Synthetic Modifications and Stability

BrAcT3 is synthesized via a one-step bromoacetylation reaction:

Stability Data

| Parameter | Value |

|---|---|

| Melting Point | 198–200°C |

| Solubility | Insoluble in water; soluble in DMSO, ethyl acetate |

| Half-life (pH 7.4) | ~24 h at 25°C |

Interaction with Transport Proteins

BrAcT3 competitively inhibits thyroid hormone uptake by membrane carriers:

Key Studies

-

Rat Hepatocytes : Pretreatment with BrAcT3 reduces T3 clearance by 30% and deiodination by 73% .

-

Monocarboxylate Transporter 8 (MCT8) : BrAcT3 inhibits T4 transport with an IC50 of 2–5 μM, confirming its role as a competitive inhibitor .

Transport Inhibition Profile

| Transporter | Substrate | Inhibition (%) | Reference |

|---|---|---|---|

| MCT8 | T4 | 70% (10 μM BrAcT3) | |

| LAT1 | T3 | No effect |

Comparison with Analogous Compounds

BrAcT3’s reactivity differs from structurally related iodothyronines:

| Compound | Modification | Key Reactivity |

|---|---|---|

| BrAcT3 | Bromoacetyl at N-terminal | Alkylation of -SH/-NH2 groups |

| Triac (3,3',5-Triiodothyroacetic acid) | Carboxylic acid | No alkylation; binds receptors reversibly |

| DIT (3,5-Diiodo-L-tyrosine) | No halogen at 3' | Minimal protein reactivity |

Aplicaciones Científicas De Investigación

Affinity Labeling of Thyroid Hormone Receptors

One of the primary applications of N-bromoacetyl-3,3',5-triiodothyronine is its role as an affinity label for thyroid hormone receptors. Research has demonstrated that BrAcT3 can selectively bind to these receptors, allowing for the study of receptor dynamics and interactions.

- Case Study : A study highlighted that BrAcT3 was synthesized and characterized for use in affinity labeling of thyroid hormone receptors. The synthesis involved refluxing 3,3',5-triiodo-L-thyronine with bromoacetyl bromide, followed by purification through high-speed counter-current chromatography. This method yielded a highly pure product suitable for receptor studies, characterized using techniques such as nuclear magnetic resonance and mass spectrometry .

Inhibition of Iodothyronine Deiodinase

BrAcT3 has been shown to act as an active site-directed inhibitor of iodothyronine deiodinase in rat liver. This enzyme is crucial for the metabolism of thyroid hormones.

- Findings : It was reported that BrAcT3 serves as a competitive inhibitor with an apparent Ki value of 0.1 nM for the 5'-deiodination of 3,3',5'-triiodothyronine. The inhibition was found to be irreversible, indicating that BrAcT3 could be used as a tool to study enzyme kinetics and mechanisms involved in thyroid hormone metabolism .

Impact on Thyroid Hormone Transport

Research indicates that BrAcT3 can inhibit the transport of thyroid hormones into cells. This property is particularly relevant for understanding how thyroid hormones exert their physiological effects.

- Study Results : In a controlled experiment with rat hepatocytes, preincubation with BrAcT3 resulted in a significant reduction (30%) in the clearance of T3 from the medium. Furthermore, it was observed that the maximal uptake velocity (Vmax) of T3 was reduced by 54%, while the apparent affinity constant (Km) remained unchanged, suggesting noncompetitive inhibition .

Role in Mitochondrial Activity Regulation

BrAcT3 has implications in mitochondrial biology, particularly regarding how thyroid hormones influence mitochondrial function.

- Research Insights : Studies have shown that triiodothyronine regulates mitochondrial genome transcription and protein synthesis. Given that BrAcT3 is a derivative of T3, it may similarly influence mitochondrial activity, although specific studies on this aspect are still emerging .

Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic applications in conditions related to thyroid dysfunction or metabolic disorders.

- Future Directions : Ongoing research is exploring how derivatives like BrAcT3 can be utilized in pharmacological contexts to modulate thyroid hormone activity or serve as diagnostic tools in endocrinology.

Summary Table of Findings

Mecanismo De Acción

The mechanism of action of N-bromoacetyl-3,3’,5-triiodothyronine involves its binding to thyroid hormone receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, forming a covalent bond. This covalent modification allows researchers to study the receptor’s structure and function in detail. The molecular targets of N-bromoacetyl-3,3’,5-triiodothyronine include various thyroid hormone receptors and related proteins involved in thyroid hormone signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds:

- N-bromoacetyl-L-thyroxine

- N-bromoacetyl-3,3’,5-triiodo-L-thyronine

- N-bromoacetyl-3,5-diiodo-L-thyronine

Uniqueness: N-bromoacetyl-3,3’,5-triiodothyronine is unique due to its specific structure, which includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule. This modification enhances its reactivity and specificity for thyroid hormone receptors, making it a valuable tool in biochemical and medical research .

Propiedades

Número CAS |

76970-94-0 |

|---|---|

Fórmula molecular |

C17H13BrI3NO5 |

Peso molecular |

771.9 g/mol |

Nombre IUPAC |

(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1 |

Clave InChI |

AGUVIBCJWRFUTQ-ZDUSSCGKSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |

SMILES isomérico |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O |

SMILES canónico |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |

Sinónimos |

BrAc(125I)T3 N-bromoacetyl-(125I)T3 N-bromoacetyl-3,3',5-triiodo-L-thyronine N-bromoacetyl-3,3',5-triiodothyronine N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer N-bromoacetyl-T3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.